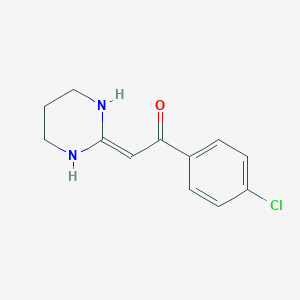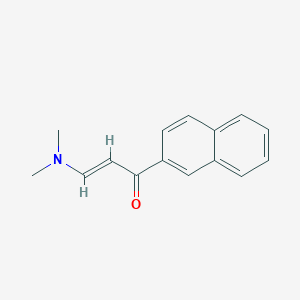
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one
説明
“(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 138716-23-1 . Its molecular weight is 225.29 . The IUPAC name for this compound is (2E)-3-(dimethylamino)-1-(2-naphthyl)-2-propen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point range of 117 - 120 degrees Celsius .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including derivatives related to the specified compound, are crucial in diagnosing Alzheimer's disease. These ligands, such as [18F]-FDDNP, allow for the in vivo measurement of amyloid plaques in the brain, offering insights into the pathophysiological mechanisms and progression of Alzheimer's disease. The use of PET amyloid imaging has emerged as a breakthrough, enabling the early detection of Alzheimer's disease and evaluating new antiamyloid therapies (Nordberg, 2007).
Skin Studies Using Multiphoton Excitation Microscopy
Multiphoton excitation microscopy-based methods utilize specific fluorescence probes, including naphthalene derivatives, to study the skin's structural and dynamical aspects. These methods provide spatially resolved information on parameters such as water dipolar relaxation and proton activity, contributing to comparative studies of normal and abnormal skin tissues and improving understanding of skin heterogeneity (Bloksgaard, Brewer, & Bagatolli, 2013).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide compounds, featuring a naphthalene framework, show extensive potential in medicinal applications due to their ability to interact with biological molecules. These derivatives have been investigated as anticancer agents, some of which have entered clinical trials, and explored for treating various diseases. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting the expansive medicinal applications of naphthalene-based compounds (Gong, Addla, Lv, & Zhou, 2016).
Mass Transfer Measurements Using Naphthalene Sublimation
The naphthalene sublimation method is a valuable tool for studying mass and heat transfer in various applications. This technique is particularly useful for examining complex flows and geometries, demonstrating the versatile applications of naphthalene and its derivatives in engineering and environmental sciences (Goldstein & Cho, 1995).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVYDBZSZDZCMG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199204 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one | |
CAS RN |
138716-23-1 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183591.png)
![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)
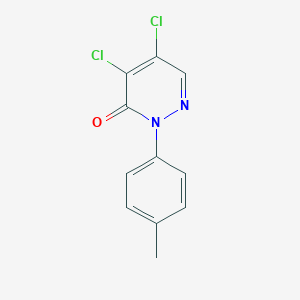
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
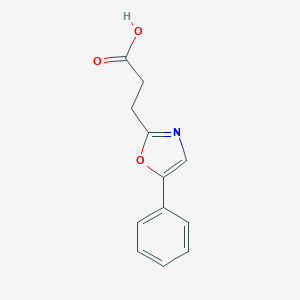
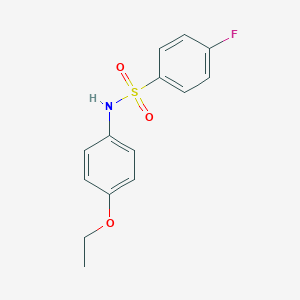
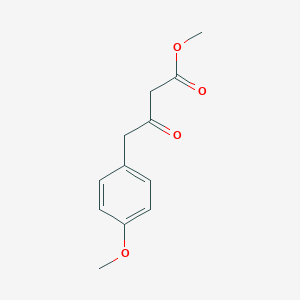
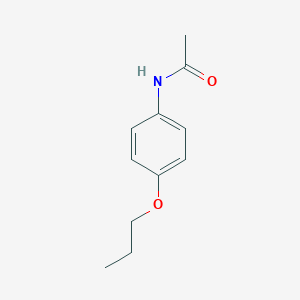
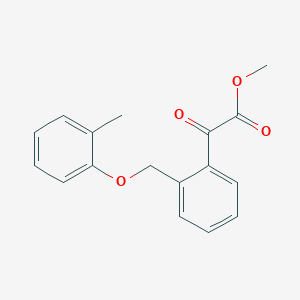
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
